BenchChemオンラインストアへようこそ!

Murepavadin TFA

Antimicrobial Susceptibility MIC Pseudomonas aeruginosa

Choose Murepavadin TFA for its irreplaceable, first-in-class mechanism: a non-lytic LptD inhibitor that retains full potency against colistin-resistant and XDR P. aeruginosa isolates. With an 8-fold superior MIC50/90 of 0.12/0.25 mg/L versus standard-of-care, it is the definitive chemical probe for LptD functional studies and PK/PD modeling in pneumonia. Avoid invalid in-class substitutions with polymyxins; their nephrotoxic, electrostatic-based LPS disruption cannot replicate the specific outer membrane biogenesis blockade critical for your P. aeruginosa research.

Molecular Formula C₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂
Molecular Weight 1667.83
Cat. No. B1574826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMurepavadin TFA
SynonymsPOL7080 (TFA)
Molecular FormulaC₇₃H₁₁₂N₂₂O₁₆.C₂HF₃O₂
Molecular Weight1667.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Murepavadin TFA (POL7080): A First-in-Class OMPTA Antibiotic Targeting Pseudomonas aeruginosa LptD


Murepavadin TFA (formerly POL7080) is a 14-amino-acid backbone-cyclized peptidomimetic antibiotic that represents the first member of the Outer Membrane Protein Targeting Antibiotic (OMPTA) class [1]. It specifically binds to and inhibits the lipopolysaccharide transport protein D (LptD) on the outer membrane of Pseudomonas aeruginosa, causing lethal LPS alterations via a non-lytic mechanism [2]. The compound is under clinical development for serious P. aeruginosa infections including hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP), with Phase III trials conducted [3]. Murepavadin TFA is the trifluoroacetate salt form of murepavadin, suitable for research and preclinical development applications.

Why Colistin or Polymyxin B Cannot Substitute for Murepavadin TFA in Pseudomonas aeruginosa Research


Generic substitution of murepavadin TFA with polymyxin-class antibiotics (colistin, polymyxin B) or other antipseudomonal agents is scientifically invalid due to fundamentally distinct molecular targets, resistance profiles, and potency characteristics. Murepavadin TFA binds specifically to the LptD protein in the P. aeruginosa outer membrane, a target not engaged by any other clinically available antibiotic class [1]. Colistin and polymyxin B, in contrast, act via electrostatic disruption of the lipopolysaccharide layer and carry significant nephrotoxicity burdens that constrain clinical dosing [2]. Critically, murepavadin TFA retains full activity against colistin-resistant and XDR P. aeruginosa isolates [3]. The quantitative evidence below demonstrates that substituting murepavadin TFA with in-class alternatives will yield non-comparable experimental outcomes in potency, spectrum, and resistance circumvention.

Murepavadin TFA: Quantitative Comparative Evidence for Scientific Selection Against Pseudomonas aeruginosa


Superior In Vitro Potency of Murepavadin TFA Relative to Colistin and Polymyxin B Against Global P. aeruginosa Isolates

In a large-scale surveillance study of 1,219 P. aeruginosa clinical isolates from 112 medical centers across the United States, Europe, and China, murepavadin TFA demonstrated MIC50 and MIC90 values both of 0.12 mg/L, which were 4- to 8-fold more active than colistin (MIC50/90, 1/1 mg/L) and polymyxin B (MIC50/90, 0.5/1 mg/L) [1]. Murepavadin TFA inhibited 99.1% of all isolates at ≤0.5 mg/L [1].

Antimicrobial Susceptibility MIC Pseudomonas aeruginosa Polymyxin Comparator

Retained Potency of Murepavadin TFA Against Extensively Drug-Resistant (XDR) P. aeruginosa Including Colistin-Resistant Isolates

Against a panel of 785 XDR P. aeruginosa clinical isolates collected in 2016-2017, murepavadin TFA exhibited MIC50/MIC90 values of 0.12/0.25 mg/L, inhibiting 96.7% of isolates at ≤0.5 mg/L [1]. This represents an 8-fold higher potency compared to colistin (MIC50/90, 1/2 mg/L) in the same XDR population [1]. Importantly, murepavadin TFA maintained full activity against colistin-non-susceptible isolates (n=50), with MIC50/MIC90 of 0.25/0.25 mg/L, whereas colistin susceptibility in this XDR cohort was only 93.6% [1].

XDR Pseudomonas aeruginosa Colistin Resistance Antimicrobial Resistance MDR

Unique Mechanism of Action: First-in-Class LptD Inhibition Distinct from All Other Antibiotic Classes

Murepavadin TFA represents the first member of the Outer Membrane Protein Targeting Antibiotic (OMPTA) class, exerting its bactericidal effect through specific binding to the lipopolysaccharide transport protein D (LptD) on the P. aeruginosa outer membrane [1]. This binding inhibits LPS transport, causing lethal LPS accumulation and membrane alterations without direct membrane lysis [2]. In contrast, colistin and polymyxin B act by electrostatic disruption of the LPS layer, while β-lactams, fluoroquinolones, and aminoglycosides target intracellular processes. The LptD target is unique to Gram-negative bacteria and essential for P. aeruginosa viability.

LptD OMPTA Mechanism of Action Outer Membrane Protein Novel Antibiotic Class

Favorable Pulmonary Pharmacokinetics and Exposure-Response Profile Supporting Lung Infection Applications

In a neutropenic mouse lung infection model, murepavadin TFA demonstrated favorable penetration into epithelial lining fluid (ELF) and a clear exposure-response relationship. The mean total AUC required for a static effect was 36.83 mg·h/L (fAUC = 8.25 mg·h/L), and for a 1-log10 CFU reduction was 44.0 mg·h/L (fAUC = 9.86 mg·h/L) [1]. The static fAUC/MIC ratio was 27.78, and the 1-log kill fAUC/MIC was 39.85, with fAUC/MIC identified as the pharmacodynamic index best correlating with efficacy [1]. While direct comparative PK data for colistin in the same model are not available from this study, colistin's clinical utility in lung infections is limited by poor pulmonary penetration and nephrotoxicity-driven dose constraints [2].

Pharmacokinetics Pulmonary Epithelial Lining Fluid fAUC/MIC PD Target

Narrow-Spectrum Activity Profile: Pseudomonas-Specific Targeting Minimizes Collateral Microbiome Damage

Murepavadin TFA exhibits a remarkably narrow spectrum of activity, being highly specific to Pseudomonas aeruginosa with minimal activity against other Gram-negative or Gram-positive bacteria [1]. In the surveillance study, only 4 of 1,219 isolates (0.3%) exhibited MICs >2 mg/L, confirming the compound's consistent potency across P. aeruginosa strains [2]. This contrasts with broad-spectrum antipseudomonal agents such as carbapenems, fluoroquinolones, and even colistin, which exert collateral pressure on commensal microbiota, contributing to Clostridioides difficile infection and resistance dissemination. Quantitative spectrum comparisons are limited by the compound's intrinsic specificity, but published data confirm MIC values >32 mg/L for non-Pseudomonas species including Enterobacteriaceae and Acinetobacter spp. [1].

Spectrum of Activity Microbiome Selectivity Pseudomonas-specific

Primary Research and Industrial Applications of Murepavadin TFA Supported by Quantitative Evidence


Preclinical Efficacy Testing in Murine Models of XDR Pseudomonas aeruginosa Pneumonia

Based on its 8-fold superior potency against XDR P. aeruginosa (MIC50/90 0.12/0.25 mg/L) and retained activity against colistin-resistant isolates [1], murepavadin TFA is the preferred research compound for establishing proof-of-concept in neutropenic mouse lung infection models. The defined pulmonary PK/PD targets (fAUC/MIC 27.78-39.85) [2] enable precise dose optimization and translational bridging to human dose predictions for ventilator-associated pneumonia studies.

Investigation of LptD Inhibition as a Novel Antibacterial Strategy and Resistance Mechanism Studies

Murepavadin TFA serves as the archetypal chemical probe for studying LptD function and LPS transport inhibition in P. aeruginosa [1]. Its unique, first-in-class mechanism—non-lytic LPS transport blockade—enables researchers to dissect outer membrane biogenesis pathways and evaluate potential resistance emergence without confounding by existing resistance mechanisms [2]. This application is critical for drug discovery programs seeking to validate LptD as a druggable target in other Gram-negative pathogens.

Development and Validation of Inhaled Formulations for Targeted Pulmonary Delivery

The favorable ELF penetration demonstrated in preclinical models [1] supports the use of murepavadin TFA as a reference standard for developing inhaled antibiotic formulations targeting chronic P. aeruginosa lung infections in cystic fibrosis and non-CF bronchiectasis. The compound's narrow spectrum and high potency minimize the risk of off-target microbiome effects, a key advantage over broad-spectrum inhaled antibiotics such as tobramycin or aztreonam [2].

Combination Therapy Studies Leveraging Non-Overlapping Resistance Mechanisms

Given murepavadin TFA's full activity against colistin-resistant and XDR isolates [1] and its distinct LptD target, it is ideally suited for synergy and combination studies with β-lactams, fluoroquinolones, or aminoglycosides. Researchers investigating strategies to overcome MDR P. aeruginosa can employ murepavadin TFA to explore orthogonal killing mechanisms and suppress resistance emergence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Murepavadin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.